7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Analytical Chemistry Quality Control Medicinal Chemistry

Medicinal chemistry programs targeting ATP-binding pockets require building blocks with precise electronic profiles. Generic pyridothiazinone cores lack the 7-fluoro substituent's unique electronegativity and steric profile, potentially derailing SAR campaigns. The 7-fluoro derivative delivers: • Defined electronic modulation for kinase inhibitor scaffold design • Unambiguous MS handle (MW 184.19 vs 166.20 unsubstituted) for metabolic tracking • Reliable 98% purity commercial supply in gram quantities for parallel synthesis.

Molecular Formula C7H5FN2OS
Molecular Weight 184.19 g/mol
Cat. No. B12860027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Molecular FormulaC7H5FN2OS
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)N=CC(=C2)F
InChIInChI=1S/C7H5FN2OS/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
InChIKeyFFDSULZWNIJZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one: Procurement Specifications and Physicochemical Baseline


7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (CAS: 1935575-43-1) is a fluorinated heterocyclic compound consisting of a pyridine ring fused to a 1,4-thiazin-2-one core. Its molecular formula is C7H5FN2OS with a molecular weight of 184.19 g/mol, and it is commercially available at 98% purity . The compound possesses a computed density of 1.5±0.1 g/cm³ and a predicted boiling point of 364.1±42.0 °C at 760 mmHg . This core scaffold, when fluorinated at the 7-position, presents a distinct electronic and steric profile compared to unsubstituted or alternatively substituted analogs, which directly influences its utility as a building block or intermediate in medicinal chemistry programs.

Why Unsubstituted or Alternative 7-Substituted Pyrido[2,3-b][1,4]thiazin-2(3H)-ones Are Not Directly Interchangeable


Procuring a generic pyrido[2,3-b][1,4]thiazin-2(3H)-one core in place of the 7-fluoro derivative can fundamentally alter a chemical series' structure-activity relationship (SAR) and physicochemical trajectory. The 7-position fluorine atom introduces a unique combination of high electronegativity and modest steric demand, which is not replicated by hydrogen (as in the unsubstituted parent compound), chlorine, bromine, or methyl groups [1]. This substitution modulates electronic distribution across the bicyclic ring system, directly impacting hydrogen-bonding potential, lipophilicity, and metabolic stability. As demonstrated in electrophysiological studies of closely related pyridothiazines, even subtle structural modifications—such as replacing the core heterocycle or altering side chains—can shift a compound's ion channel selectivity profile, eliminating sodium channel blocking activity while preserving calcium antagonism [2]. Substituting the 7-fluoro analog for an alternative derivative without rigorous comparative data introduces a significant and unquantified variable that can derail lead optimization campaigns or invalidate structure-activity relationship models.

Quantitative Differentiation of 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one Against Closest Structural Comparators


Molecular Weight and Mass-Based Purity Differentiation vs. Unsubstituted Parent Core

The introduction of a single fluorine atom at the 7-position increases the molecular weight by 17.99 g/mol relative to the unsubstituted 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one parent scaffold . The 7-fluoro derivative has a confirmed molecular weight of 184.19 g/mol (C7H5FN2OS), while the unsubstituted core has a molecular weight of 166.20 g/mol (C7H6N2OS) [1]. This mass differential is analytically significant, as it provides a definitive, high-confidence mass spectrometry identifier to distinguish between the two compounds in reaction monitoring, impurity profiling, and final product characterization. Furthermore, the 7-fluoro compound is commercially available at a documented purity of 98% .

Analytical Chemistry Quality Control Medicinal Chemistry

Fluorine-Induced Density and Boiling Point Variation as a Proxy for Physical Property Tuning

Substitution with fluorine at the 7-position results in a computed density of 1.5±0.1 g/cm³ for the target compound . While direct experimental density data for the unsubstituted 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not publicly available, this value exceeds the predicted density of 1.3±0.1 g/cm³ for the structurally related 7-fluoro-2,3-dihydro derivative (reduced thiazine) [1]. This suggests that the lactam carbonyl and fluorine substituent collectively contribute to a more compact crystalline packing. The predicted boiling point of 364.1±42.0 °C at 760 mmHg for the target compound is significantly higher than the 279.1±40.0 °C predicted for the 7-fluoro-2,3-dihydro analog [1], a difference attributable to stronger intermolecular hydrogen bonding in the lactam form. These property shifts, while computed, provide an early indication that the 7-fluoro lactam will behave distinctly from its reduced or unsubstituted counterparts during purification (e.g., distillation, recrystallization) and formulation.

Physicochemical Property Prediction Process Chemistry Crystallization

Commercial Availability and Supply Chain Security for Advanced Intermediates

The 7-fluoro derivative (CAS: 1935575-43-1) is a catalogued item with defined pricing tiers for 1g, 5g, and 10g quantities, indicating established production and a reliable supply chain . In contrast, the unsubstituted parent scaffold 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (CAS: 18504-81-9) and other halogen-substituted analogs (e.g., 7-chloro, 7-bromo) are frequently listed by specialized vendors but often lack transparent, tiered pricing for gram-scale quantities, suggesting batch-dependent availability [1]. This distinction is non-trivial for project planning; a compound available in consistent, scalable quantities reduces procurement lead time, minimizes project delays due to custom synthesis, and ensures reproducibility across experimental batches. For industrial users, the assured supply of a key intermediate like the 7-fluoro derivative at defined purity (98%) translates to reduced operational risk and accelerated research timelines.

Chemical Procurement Supply Chain Medicinal Chemistry

Defined Application Scenarios for 7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one Based on Quantified Evidence


Scaffold for Fluorinated Kinase Inhibitor Lead Optimization

The 7-fluoro pyrido[2,3-b][1,4]thiazin-2(3H)-one core can serve as a privileged scaffold for generating focused libraries targeting ATP-binding pockets. The specific mass and electronic properties of the fluorine atom, as quantified in Section 3 , make it a precise isostere for hydrogen or hydroxyl groups in known kinase inhibitors. The unambiguous analytical signature (molecular weight 184.19 g/mol vs. 166.20 g/mol for unsubstituted parent) ensures that the fluorine label provides a definitive mass spectrometry handle to track the compound through metabolic stability assays and in vivo pharmacokinetic studies, a critical advantage for early-stage drug discovery programs.

Electrophilic Building Block for Palladium-Catalyzed Cross-Coupling

While the 7-position is fluorinated, the pyridine ring nitrogen and potential for halogenation at other positions make this core a valuable substrate for diversification. The electron-withdrawing nature of the 7-fluoro substituent, which contributes to the higher predicted density (1.5 g/cm³) compared to non-fluorinated analogs , can activate the pyridine ring toward nucleophilic aromatic substitution or metal-catalyzed cross-coupling at other positions. The reliable commercial supply in gram quantities [1] makes it a practical choice for medicinal chemists requiring a consistent, well-characterized intermediate for parallel synthesis and structure-activity relationship exploration.

Analytical Standard for Fluorinated Heterocycle Quality Control

Given its well-defined molecular weight (184.19 g/mol), high commercial purity (98%) , and distinct physicochemical properties (density 1.5 g/cm³, predicted boiling point 364.1 °C) , this compound is well-suited as an analytical standard or a system suitability test compound for LC-MS and HPLC methods targeting fluorinated heterocyclic drug candidates. Its clear mass differential from the unsubstituted core provides a built-in internal control for method validation and ensures accurate quantification in complex matrices.

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